- Selective Functionalization of Benzo-Fused N-Heterocycles by Using In Situ Trapping MetalationsChemistrySelect, 2020, 5(36), 11106-11111,
Cas no 898559-23-4 (3-bromo-2-iodoquinoline)

3-bromo-2-iodoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 3-bromo-2-iodoquinoline
- 3-Bromo-2-iodoquinoline (ACI)
-
- MDL: MFCD16621398
- Renchi: 1S/C9H5BrIN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
- Sonrisas: BrC1C(I)=NC2C(=CC=CC=2)C=1
Atributos calculados
- Calidad precisa: 332.86500
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
Propiedades experimentales
- Punto de fusión: 117-123 °C
- PSA: 12.89000
- Logp: 3.60190
3-bromo-2-iodoquinoline Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41
- Instrucciones de Seguridad: 26-39
-
Señalización de mercancías peligrosas:
3-bromo-2-iodoquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-2-iodoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B693703-100mg |
3-Bromo-2-iodoquinoline |
898559-23-4 | 100mg |
$ 81.00 | 2023-04-18 | ||
abcr | AB461318-1 g |
3-Bromo-2-iodoquinoline |
898559-23-4 | 1g |
€147.00 | 2023-04-21 | ||
TRC | B693703-1g |
3-Bromo-2-iodoquinoline |
898559-23-4 | 1g |
$ 333.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10489-50g |
3-bromo-2-iodoquinoline |
898559-23-4 | 95% | 50g |
$1500 | 2023-09-07 | |
Chemenu | CM223334-1g |
3-Bromo-2-iodoquinoline |
898559-23-4 | 95% | 1g |
$163 | 2024-07-21 | |
abcr | AB461318-10 g |
3-Bromo-2-iodoquinoline |
898559-23-4 | 10g |
€644.70 | 2023-04-21 | ||
abcr | AB461318-25 g |
3-Bromo-2-iodoquinoline |
898559-23-4 | 25g |
€1,217.10 | 2023-04-21 | ||
Enamine | EN300-268014-0.5g |
3-bromo-2-iodoquinoline |
898559-23-4 | 95% | 0.5g |
$68.0 | 2023-09-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 707260-1G |
3-bromo-2-iodoquinoline |
898559-23-4 | 1g |
¥756.16 | 2023-11-27 | ||
Enamine | EN300-268014-5g |
3-bromo-2-iodoquinoline |
898559-23-4 | 95% | 5g |
$313.0 | 2023-09-11 |
3-bromo-2-iodoquinoline Métodos de producción
Métodos de producción 1
1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 25 °C → -70 °C; 0 °C; 20 min, 0 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, 25 °C
Métodos de producción 2
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compoundsAngewandte Chemie, 2006, 45(18), 2958-2961,
Métodos de producción 3
- A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactionsTetrahedron, 2013, 69(45), 9512-9519,
Métodos de producción 4
1.2 Reagents: Iodine ; 1 h, -20 - 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
- tmp4Zr: an atom-economical base for the metalation of functionalized arenes and heteroarenesAngewandte Chemie, 2010, 49(45), 8520-8524,
3-bromo-2-iodoquinoline Raw materials
3-bromo-2-iodoquinoline Preparation Products
3-bromo-2-iodoquinoline Literatura relevante
-
Ramadan A. Mekheimer,Mariam A. Al-Sheikh,Hanadi Y. Medrasi,Kamal U. Sadek RSC Adv. 2020 10 19867
898559-23-4 (3-bromo-2-iodoquinoline) Productos relacionados
- 77-10-1(Piperidine,1-(1-phenylcyclohexyl)-)
- 1782327-13-2(tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate)
- 1341366-17-3(1-(1-methylpiperidin-2-yl)ethan-1-amine)
- 273926-29-7(Ethanethioic acid, S-[3-(diethoxyphosphinyl)propyl] ester)
- 2138567-25-4(tert-butyl N-3-bromo-2-(2-cyclopropylpropoxy)-2-methylpropylcarbamate)
- 1936317-37-1(2-1-(hydroxymethyl)cyclobutylbenzonitrile)
- 690962-37-9(4-(3-chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide)
- 392241-50-8(4-(2,5-dioxopyrrolidin-1-yl)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 898361-93-8(2-ethyl-5-(4-ethylphenyl)(4-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 35212-88-5(Methyl 3-Amino-4-methoxy-benzobthiophene-2-carboxylate)
